molecular formula C15H17Cl2NOS B1463500 (4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride CAS No. 1258641-46-1

(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride

Cat. No. B1463500
CAS RN: 1258641-46-1
M. Wt: 330.3 g/mol
InChI Key: PKTKXABCNSVUCI-UHFFFAOYSA-N
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Description

“(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1258641-46-1 . It has a molecular weight of 330.28 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNOS.ClH/c16-13-3-7-15 (8-4-13)19-10-9-18-14-5-1-12 (11-17)2-6-14;/h1-8H,9-11,17H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pharmaceutical Research

This compound, with its CAS number 1258641-46-1, is utilized in the synthesis of pharmaceuticals. Its structure allows for interaction with various biological targets, potentially leading to the development of new medications. The chlorophenyl group could be useful in creating molecules with antimicrobial properties .

Material Science

In material science, this compound’s ability to form stable complexes with metals can be exploited. It could be used to create new types of polymers with enhanced durability or to develop coatings that protect materials from degradation .

Chemical Synthesis

As a building block in chemical synthesis, this compound’s sulfanyl and ethoxy groups make it a versatile reagent. It can be used to introduce chlorophenyl motifs into larger molecules or to synthesize novel organic compounds with potential applications in various industries .

Chromatography

In chromatography, this compound could serve as a standard or reference material due to its unique chemical properties. It can help in the calibration of equipment or in the development of new chromatographic methods .

Analytical Chemistry

Analytical chemists may use this compound to develop new assays or detection methods. Its distinct spectral properties can be advantageous in creating sensitive and specific tests for various analytes .

Antimicrobial Activity Research

Research has shown that derivatives of this compound exhibit antimicrobial activity. This opens up possibilities for its use in studying infection mechanisms or in the development of new antibacterial and antifungal agents .

Toxicity Studies

The compound’s safety profile is crucial for its application. Studies on its toxicity to aquatic organisms like Daphnia magna provide insights into its environmental impact and help in assessing its potential as a safe pharmaceutical ingredient .

Biofilm Inhibition

Given its antimicrobial properties, this compound could be investigated for its efficacy in preventing biofilm formation. This is particularly relevant in medical device manufacturing and water treatment facilities .

Safety And Hazards

The compound has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS.ClH/c16-13-3-7-15(8-4-13)19-10-9-18-14-5-1-12(11-17)2-6-14;/h1-8H,9-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTKXABCNSVUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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